molecular formula C10H13BrO2 B1640653 1-Bromo-4-(1,1-dimethoxyethyl)benzene

1-Bromo-4-(1,1-dimethoxyethyl)benzene

Cat. No. B1640653
M. Wt: 245.11 g/mol
InChI Key: OFMVBOQHPIGOIN-UHFFFAOYSA-N
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Patent
US06936621B2

Procedure details

A mixture of 2 g (0.01 mole) of 4-bromoacetophenone, 5.6 ml of trimethyl orthoformate, 5.6 ml of methanol and 0.67 g of Amberlite® IR 120 is heated at reflux for 3 hours. After cooling, the mixture is filtered through Celite® and the filtered solution is evaporated. 2.4 g of the title compound are obtained in the form of an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][CH:5]=1)=[O:3].[CH:11](OC)(OC)[O:12]C.[CH3:18]O>>[Br:10][C:7]1[CH:8]=[CH:9][C:4]([C:2]([O:12][CH3:11])([O:3][CH3:18])[CH3:1])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Br
Name
Quantity
5.6 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
5.6 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture is filtered through Celite®
CUSTOM
Type
CUSTOM
Details
the filtered solution is evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(C)(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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